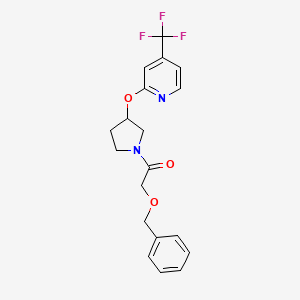

2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its diverse range of applications in scientific research. It features a complex structure combining a benzyloxy group, a pyrrolidinyl unit, and a trifluoromethylpyridinyl moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The general synthetic route might start with the preparation of key intermediates, such as the benzyloxy and pyrrolidinyl derivatives. Specific reaction conditions often include:

Step 1 Benzylation

- Formation of the benzyloxy group through benzylation of a suitable hydroxyl precursor using benzyl chloride and a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Step 2 Pyrrolidinylation

- Introduction of the pyrrolidinyl unit via a nucleophilic substitution reaction between a suitable halogenated intermediate and pyrrolidine in a polar solvent like ethanol.

Step 3 Trifluoromethylation

- Incorporation of the trifluoromethylpyridinyl moiety using trifluoromethyl halides and a strong base like sodium hydride in an inert atmosphere.

Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions for higher yields and purities, and employing continuous flow reactors and automated systems for efficiency.

Analyse Chemischer Reaktionen

2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions:

Oxidation

: The benzyloxy group can be oxidized to a carbonyl group using reagents like chromic acid or potassium permanganate.

Reduction

: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution

: The trifluoromethylpyridinyl unit can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines under mild conditions.

These reactions can produce a range of derivatives, enhancing the compound's utility in various applications.

Wissenschaftliche Forschungsanwendungen

PPAR Agonism

Recent studies have indicated that compounds similar to 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. These receptors play a crucial role in regulating lipid metabolism and inflammation. For instance, a related chemotype demonstrated improved potency and selectivity over previous compounds, leading to significant anti-inflammatory effects in various models of disease .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compounds, contributing to their efficacy .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of similar compounds, suggesting their potential use in treating neurodegenerative diseases. By modulating inflammatory pathways and promoting neuronal survival, these compounds could be beneficial in conditions like Alzheimer's disease .

Case Study 1: Inflammatory Disease Model

In a study involving an experimental model of inflammation, a derivative of the compound was administered systemically. The results showed a marked reduction in vascular leakage and neurodegeneration, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Lines

Another study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis, supporting its development as an anticancer agent .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. The benzyloxy and pyrrolidinyl groups often contribute to its binding affinity, while the trifluoromethylpyridinyl moiety can enhance its lipophilicity and metabolic stability, leading to improved efficacy in biological systems.

Vergleich Mit ähnlichen Verbindungen

Compared to compounds like 2-(Benzyloxy)pyrrolidine and 1-(Trifluoromethyl)pyridine, 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone boasts a unique combination of functionalities:

2-(Benzyloxy)pyrrolidine

lacks the trifluoromethylpyridinyl moiety, making it less lipophilic and potentially less bioactive.

1-(Trifluoromethyl)pyridine

does not contain the benzyloxy or pyrrolidinyl groups, reducing its versatility in synthetic applications.

This compound's distinctive structure results in enhanced reactivity and a broader range of applications, making it a valuable tool in scientific research.

Hope this was the kind of deep dive you were looking for

Biologische Aktivität

The compound 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of a benzyloxy group with a pyrrolidine derivative that contains a trifluoromethyl-pyridine moiety. The detailed synthetic pathway can be found in supporting literature, which outlines the reaction conditions and yields achieved during the synthesis process .

Antimicrobial Properties

Recent studies have indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro evaluations have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. In related studies, similar compounds demonstrated efficacy against several cancer cell lines, including Mia PaCa-2 and PANC-1. These studies highlighted the importance of structure-activity relationships (SARs) in optimizing antitumor properties .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Receptor Modulation : The compound may act as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

- Antibacterial Activity : A study on pyrrole derivatives revealed potent antibacterial effects with MIC values comparable to established antibiotics such as ciprofloxacin .

- Anticancer Activity : Research focusing on pyridine-based compounds found that certain derivatives could inhibit tumor growth in vitro, suggesting potential for further development as anticancer agents .

Data Tables

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Structure | Antibacterial | 3.12 |

| Compound B | Structure | Antitumor | 10.0 |

| Compound C | Structure | Antibacterial | 12.5 |

Eigenschaften

IUPAC Name |

2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c20-19(21,22)15-6-8-23-17(10-15)27-16-7-9-24(11-16)18(25)13-26-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPIMPMXVZPDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.